4-Ethyl-5-fluoro-6-hydroxypyrimidine

Overview

Description

Calcium mandelate: is a calcium salt of mandelic acid, an aromatic alpha hydroxy acid. It is known for its applications in various fields, including medicine and chemistry. The compound is characterized by its white crystalline appearance and solubility in water and polar organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium mandelate can be synthesized through the reaction of calcium hydroxide with mandelic acid. The reaction typically occurs in an aqueous medium, where calcium hydroxide reacts with mandelic acid to form calcium mandelate and water. The reaction conditions often involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of calcium mandelate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to obtain high-purity calcium mandelate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Calcium mandelate undergoes several types of chemical reactions, including:

Oxidation: Calcium mandelate can be oxidized to form benzaldehyde and calcium carbonate.

Reduction: Reduction reactions may convert calcium mandelate to mandelic acid.

Substitution: Substitution reactions can occur, where the hydroxyl group of mandelic acid is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products:

Oxidation: Benzaldehyde and calcium carbonate.

Reduction: Mandelic acid.

Substitution: Derivatives of mandelic acid with different functional groups.

Scientific Research Applications

Chemistry: Calcium mandelate is used as a chiral building block in the synthesis of various pharmaceuticals. Its ability to form complexes with metal ions makes it valuable in coordination chemistry .

Biology: In biological research, calcium mandelate is studied for its potential antimicrobial properties. It is also used in the study of enzyme-catalyzed reactions involving mandelic acid derivatives .

Medicine: Calcium mandelate has applications in the treatment of urinary tract infections. It is used in formulations that release mandelic acid, which has antibacterial properties .

Industry: In the industrial sector, calcium mandelate is used in the production of cosmetics and personal care products due to its exfoliating properties. It is also employed in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of calcium mandelate involves the release of mandelic acid, which exerts its effects through various pathways. Mandelic acid can inhibit bacterial growth by interfering with cell wall synthesis and protein function. The calcium ion may also play a role in stabilizing the compound and enhancing its bioavailability .

Comparison with Similar Compounds

Methenamine mandelate: Used in the treatment of urinary tract infections, similar to calcium mandelate.

Mandelic acid: The parent compound of calcium mandelate, used in various chemical and pharmaceutical applications.

Methenamine hippurate: Another compound used for urinary tract infections, with a similar mechanism of action to methenamine mandelate.

Uniqueness: Calcium mandelate is unique due to its combination of calcium and mandelic acid, providing both antimicrobial properties and the benefits of calcium supplementation. This dual functionality makes it valuable in both medical and industrial applications .

Biological Activity

4-Ethyl-5-fluoro-6-hydroxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its significant biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

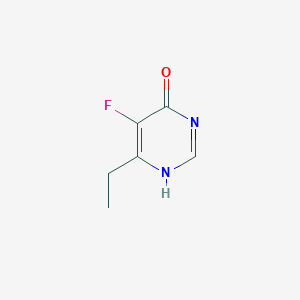

Chemical Structure and Properties

This compound features an ethyl group at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring. The hydroxyl group at the 6-position enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry. The molecular formula is with a molecular weight of approximately 154.15 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines, including breast, colon, and lung cancers. Its mechanism of action is believed to involve interference with pyrimidine nucleotide synthesis, which is crucial for DNA replication and cell division. For instance, studies have shown that similar fluorinated pyrimidines can act as inhibitors of key enzymes involved in nucleic acid synthesis.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. For example, certain derivatives of pyrimidines have been reported to suppress COX-2 activity effectively, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that it possesses significant antibacterial and antifungal activities, potentially due to its ability to penetrate microbial membranes effectively .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl at position 4, Fluorine at position 5 | Anticancer, Anti-inflammatory, Antimicrobial |

| 5-Fluoro-6-methylpyrimidine | Methyl at position 6 | Different metabolic pathways; potential anticancer effects |

| N-(4-fluorobenzyl)-6-hydroxypyrimidine | Fluorobenzyl substituent | Increased lipophilicity aiding drug delivery |

The positioning of functional groups significantly influences the compound's reactivity and interaction with biological targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities while the fluorinated moiety increases lipophilicity, improving bioavailability.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Common methods include:

- Fluorination Reactions : Introduction of fluorine at the 5-position using fluorinating agents.

- Alkylation Reactions : Ethylation at the 4-position through alkyl halides.

- Hydroxylation : Addition of hydroxyl groups via oxidation reactions.

These methodologies have been optimized for high yield and purity, making them suitable for both laboratory and industrial applications.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound inhibits cell proliferation in breast cancer cell lines by disrupting nucleotide synthesis pathways.

- Inflammatory Models : Animal models using carrageenan-induced paw edema have shown significant reductions in inflammation when treated with derivatives of this compound .

- Antimicrobial Efficacy Testing : Agar diffusion methods revealed potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Properties

IUPAC Name |

4-ethyl-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMRCKIJEFNNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447952 | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-87-8 | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethyl-5-fluoropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-5-fluoro-4(3H)-pyrimidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 137234-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.